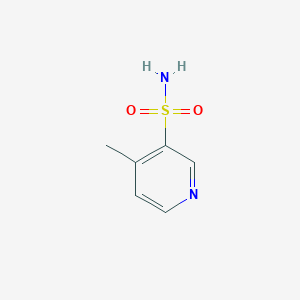

4-Methylpyridine-3-sulfonamide

Vue d'ensemble

Description

4-Methylpyridine-3-sulfonamide is an organic compound belonging to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group attached to a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyridine-3-sulfonamide typically involves the sulfonation of 4-methylpyridine. One common method is the reaction of 4-methylpyridine with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes using advanced equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfonamide group in 4-methylpyridine-3-sulfonamide participates in nucleophilic substitution reactions under controlled conditions. Key findings include:

-

Aromatic substitution : Reacts with amines or thiols in ethanol or propylene glycol under reflux (110–140°C), forming derivatives like 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridine-sulfonamide .

-

Chlorine displacement : In autoclave conditions (140°C, ethanol), the chlorine atom in 3-sulfonamido-4-chloropyridine is replaced by amines to yield substituted pyridines .

Reaction Conditions :

| Substrate | Nucleophile | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 3-Sulfonamido-4-chloropyridine | 5-Methyl-1,3,4-thiadiazole-2-thiol | Ethanol | 140°C | 72–88 |

| This compound | Pyrrolidine | Toluene | Reflux | 85 |

Derivatization via Sulfonamide Functionalization

The sulfonamide moiety enables diverse derivatization pathways:

-

Carbamate formation : Reacts with alkyl chloroformates (e.g., ethyl chloroformate) in toluene under reflux to produce carbamate derivatives .

-

Urea/thiourea synthesis : Interaction with isocyanates or isothiocyanates in chloroform yields urea/thiourea analogs, useful in medicinal chemistry .

Example Reaction Pathway :

Oxidation and Tautomerization Mechanisms

The pyridine ring undergoes oxidation and tautomerization under catalytic conditions:

-

Cooperative vinylogous anomeric-based oxidation : In solvent-free conditions with Fe₃O₄@SiO₂@PCLH-TFA (10 mg catalyst, 110°C), intermediates form chalcone and enamine structures .

-

Tautomerization : Proton transfer between pyridine nitrogen and sulfonamide group stabilizes intermediates during cyclization reactions .

Comparative Reactivity with Analogous Compounds

The methyl and sulfonamide substituents influence reactivity compared to similar derivatives:

Catalytic Cyclization

Fe₃O₄@SiO₂@PCLH-TFA catalyzes cyclization to form triarylpyridines bearing sulfonamide moieties (72–88% yield) via a chalcone intermediate .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

4-Methylpyridine-3-sulfonamide serves as a crucial building block in the synthesis of numerous pharmaceutical compounds. Its sulfonamide group is known for its ability to inhibit bacterial growth by targeting the folate biosynthesis pathway, making it a candidate for developing new antibiotics and antimicrobial agents. Recent studies have highlighted its potential against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens .

Case Study: Antimicrobial Activity

A recent investigation into sulfonamide derivatives demonstrated that certain modifications of this compound exhibited enhanced antibacterial properties. For instance, compounds that maintain the sulfonamide moiety while introducing additional functional groups showed promising activity against both Gram-negative and Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for these derivatives were found to be significantly lower than those of traditional sulfonamides .

Agrochemicals

Herbicides and Pesticides

In agrochemical applications, this compound acts as an intermediate in the synthesis of herbicides and pesticides. Its ability to inhibit specific enzymes in plant pathogens makes it a valuable component in developing effective agricultural chemicals that can enhance crop yield and protect against diseases.

Material Science

Advanced Materials Development

This compound is also utilized in material science for creating advanced materials with specific properties such as conductivity and fluorescence. For example, its derivatives have been explored for use in organic semiconductors and liquid crystals, which are essential for developing new electronic devices.

Biological Studies

Biochemical Probes

In biological research, this compound derivatives are used as probes in biochemical assays to study enzyme activities and protein interactions. They can mimic natural substrates due to their structural similarities, allowing researchers to investigate various biological processes effectively .

Data Table: Applications Overview

Mécanisme D'action

The mechanism of action of 4-Methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of enzymes involved in folic acid synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division in bacteria, leading to their antibacterial effects .

Comparaison Avec Des Composés Similaires

- 4-Methylpyridine-2-sulfonamide

- 4-Methylpyridine-4-sulfonamide

- Pyridine-3-sulfonamide

Comparison: 4-Methylpyridine-3-sulfonamide is unique due to the position of the sulfonamide group on the pyridine ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Activité Biologique

4-Methylpyridine-3-sulfonamide, a derivative of pyridine and sulfonamide, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is characterized by a pyridine ring with a methyl group at the 4-position and a sulfonamide group at the 3-position. This structural configuration is crucial for its biological interactions and activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways:

- Enzyme Inhibition : It has been shown to selectively inhibit lipoamide dehydrogenase in Mycobacterium tuberculosis, demonstrating over 1,000-fold selectivity against the human homolog. This selectivity arises from hydrogen bonding interactions within the enzyme's lipoamide channel, making it a potent candidate for tuberculosis treatment .

- NLRP3 Inflammasome Inhibition : Recent studies have identified sulfonamides, including derivatives like this compound, as inhibitors of the NLRP3 inflammasome, which plays a critical role in inflammatory responses. The compound's interaction with NLRP3 suggests potential applications in treating neurodegenerative diseases and other inflammatory conditions .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be influenced by modifications to its structure. Research has indicated that:

- Substituents on the Pyridine Ring : The presence of various functional groups on the pyridine ring can significantly alter the compound's inhibitory potency against target enzymes. For instance, modifications that enhance hydrogen bonding or steric interactions often lead to increased activity .

- Sulfonamide Moiety : The sulfonamide group is pivotal for interaction with biological targets. Changes to this moiety can either enhance or diminish the compound's efficacy. For example, altering the sulfonamide nitrogen or substituents can affect binding affinity and selectivity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Inhibition of Mycobacterial Enzymes : A study demonstrated that derivatives of N-methylpyridine-3-sulfonamides exhibited potent inhibition against Mycobacterium tuberculosis lipoamide dehydrogenase. The compounds showed low nanomolar affinity and were effective in disrupting mycobacterial metabolism .

- NLRP3 Inflammasome Targeting : Another investigation into sulfonamides revealed their potential as non-selective inhibitors of the NLRP3 inflammasome. Compounds were tested for cytotoxicity and inhibitory potency, showing promising results with minimal cytotoxic effects at therapeutic concentrations .

Table 1: Biological Activity Summary of this compound Derivatives

| Compound Name | Target Enzyme/Pathway | IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| N-methylpyridine-3-sulfonamide | Mycobacterium lipoamide dehydrogenase | <0.01 | >1000 |

| This compound | NLRP3 inflammasome | 0.91 | Not specified |

| Derivative A | PI3K/mTOR pathway | >10 | Moderate |

Propriétés

IUPAC Name |

4-methylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-5-2-3-8-4-6(5)11(7,9)10/h2-4H,1H3,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETOPWMKFWIKLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402588 | |

| Record name | 4-methylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4847-33-0 | |

| Record name | 4-methylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.